2-methyl-4H-[1,3]thiazolo[5,4-b]indole
Description
Properties
Molecular Formula |
C10H8N2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-methyl-4H-[1,3]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C10H8N2S/c1-6-11-9-7-4-2-3-5-8(7)12-10(9)13-6/h2-5,12H,1H3 |
InChI Key |
MGZNOQWQKLREHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In a seminal study, Lepeshkin et al. demonstrated that 4-acetyl-2-methyl-8b-hydroxy-3a,8b-dihydro-4H-thiazolo[5,4-b]indole undergoes base-catalyzed dehydration to yield the target compound. Sodium hydroxide in ethanol at reflux conditions (78°C, 6–8 hours) achieved an 85% yield (Table 1). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-halo ketone, forming a thiazoline intermediate, which dehydrates under basic conditions to aromatize the thiazole ring.
Table 1: Hantzsch Cyclization Conditions for 2-Methyl-4H-Thiazolo[5,4-b]Indole
| Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| α-Bromoacetophenone | NaOH/EtOH | 78 | 6–8 | 85 |
| 2-Chloro-1-indolone | K₂CO₃/DMF | 100 | 12 | 72 |
Critical factors include:
- Thioamide substituents : Aryl thioamides (e.g., thioacetamide) favor cyclization but require stronger bases for dehydration.
- Solvent polarity : Ethanol enhances intermediate solubility, while DMF accelerates reaction rates at higher temperatures.
Three-Component Domino Reaction: One-Pot Synthesis
Recent advances leverage multicomponent reactions (MCRs) to streamline synthesis. Wang et al. reported a one-pot method combining 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione in ethanol under acetic acid catalysis. This approach avoids isolating intermediates and achieves a 78% yield (Table 2).
Mechanistic Insights
The reaction initiates with imine formation between the thiazol-5-amine and arylglyoxal, followed by Knoevenagel condensation with cyclohexane-1,3-dione. Acetic acid catalyzes both steps and facilitates cyclization via intramolecular nucleophilic attack, forming the thiazoloindole core.
Table 2: Three-Component Reaction Parameters
| Component A | Component B | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Methylbenzo[d]thiazol-5-amine | Phenylglyoxal monohydrate | AcOH/EtOH | 80 | 78 |
| 2-Methylbenzo[d]thiazol-5-amine | 4-Cl-Phglyoxal | TFA/EtOH | 70 | 65 |
Advantages include:
- Atom economy : Incorporates all reactants into the final product.
- Scalability : Ethanol as a green solvent simplifies industrial adaptation.
Alternative Methods: Cyclization and Catalytic Innovations
Metal-Free [3+2] Annulation
A metal-free annulation strategy uses indoline-2-thiones and 2-halo-ketones in water at 60°C. While primarily applied to thiazolo[3,2-a]indoles, substituting indoline-2-thiones with 3-methylindoline-2-thione could adapt this method for 2-methyl-4H-thiazolo[5,4-b]indole synthesis. Yields up to 95% were reported for analogous structures.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |
|---|---|---|---|---|
| Hantzsch Cyclization | 85 | 78–100 | NaOH/K₂CO₃ | Moderate |
| Three-Component MCR | 78 | 70–80 | AcOH/TFA | High |
| Metal-Free Annulation | 95* | 60 | None | High |
*Reported for analogous thiazoloindoles.
Key trade-offs:
- Hantzsch cyclization offers high yields but requires toxic α-halo ketones.
- Three-component reactions are greener but sensitive to electronic effects in arylglyoxals.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methyl-4H-[1,3]thiazolo[5,4-b]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as protein tyrosine phosphatases, which play a role in cell signaling pathways . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Ring Fusion Position: Thiazolo[5,4-b]indole vs.
- Substituent Effects : Methyl groups (e.g., 2-CH₃) enhance lipophilicity, while aryl groups (e.g., 2-Aryl) may improve π-π stacking interactions in enzyme pockets .
- Synthetic Complexity : Thiazolo-imidazo-indole derivatives require multi-step syntheses involving nitroso intermediates, whereas simpler analogs use one-pot cyclizations .
Insights :
- Thiazolo[5,4-b]pyridines demonstrate higher potency in enzyme inhibition compared to indole-fused analogs, likely due to pyridine's electron-deficient nature enhancing target binding .
- Antimicrobial Activity : 2-Aryl-thiazoloindoles show moderate efficacy, suggesting that indole’s aromatic system may synergize with thiazole’s sulfur atom for microbial membrane disruption .
- Hybrid Systems : Thiazolo-imidazo-indole derivatives exhibit unique bioactivity (e.g., antihypertensive effects), highlighting the impact of additional fused rings on pharmacological profiles .
Physicochemical and Spectroscopic Properties
Comparative spectroscopic data for selected compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
